Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include the formation of diazo compounds, intramolecular coupling, and selective methylation. For instance, the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates was achieved by transforming methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling under acid conditions. This process was found to be regioselective and kinetically controlled, as supported by DFT calculations .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical properties and potential applications. For example, the structure of 7,7'-methylenedipyrrolo[2,3-d]pyrimidine was identified as a by-product during phase-transfer glycosylation, which could serve as a model for studying stacking interactions . Additionally, the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione led to the formation of complex tetraazatricyclo dodecenes, which upon thermal recyclization, produced spiro compounds with a pyrrolo[2,3-d]pyrimidine core .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can lead to the formation of various derivatives with potential biological activity. For instance, the introduction of dimethyl groups into the benzenesulfonamide ring decreased the binding affinity to carbonic anhydrase isoforms but increased selectivity towards specific isoforms. The presence of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives significantly increased the affinity to certain carbonic anhydrases, suggesting a pathway for developing more selective inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure and substituents. The synthesis of pyrrolo[3,2-d]pyrimidines from methyl[(N-benzoyl-S-methylisothiocarbamoyl)amino]-1H-pyrrole-2-carboxylate demonstrated the selective conversion to 2-amino-7-(3-pyridinylmethyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-one under specific conditions, highlighting the importance of reaction conditions in determining the final product's properties .
Scientific Research Applications
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Breast Cancer Treatment
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Anti-Inflammatory Properties
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Cyclin-Dependent Kinase Inhibition
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Cancer Cell Line Studies
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Chemical Synthesis
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Cyclization Reactions
Future Directions
Pyrimidines and their derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
methyl 7-(benzenesulfonyl)-2,4-dichloropyrrolo[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4S/c1-23-13(20)10-7-9-11(15)17-14(16)18-12(9)19(10)24(21,22)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHCQAGHQIACFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=C(N=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118868 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-7-(phenylsulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
CAS RN |
1638767-60-8 | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-7-(phenylsulfonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 2,4-dichloro-7-(phenylsulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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